molecular formula C30H35NO3 B1196478 奥美洛西芬 CAS No. 51423-20-2

奥美洛西芬

货号 B1196478
CAS 编号: 51423-20-2
分子量: 457.6 g/mol
InChI 键: XZEUAXYWNKYKPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ormeloxifene is a selective estrogen receptor modulator (SERM) used as a non-hormonal, non-steroidal oral contraceptive . It has been marketed in India since the 1990s and was later introduced for the treatment of dysfunctional uterine bleeding . Ormeloxifene has both estrogenic activity in the vagina, bone, cardiovascular, and central nervous system tissues, and anti-estrogenic activity in the uterus and breast .


Synthesis Analysis

The commercial ormeloxifene hydrochloride is a 1:1 (w/w) mixture of its two optical isomers (d- and l-) and fractional crystallization of its di-p-toluoyl tartarate salts successfully resolved its two enantiomers (d- and l-). The free bases of respective enantiomers were liberated by alkaline hydrolysis and further converted to their hydrochlorides .


Molecular Structure Analysis

Ormeloxifene has a molecular formula of C30H35NO3 and an average mass of 457.614 Da . Its structure includes a 7-methoxy-2,2-dimethyl-3-phenyl-4-[4-(2-pyrrolidino-ethoxy)-phenyl] chroman hydrochloride .


Chemical Reactions Analysis

Ormeloxifene is quickly metabolized by the liver. In vivo studies suggest that the active metabolite of this drug is 7-desmethylated ormeloxifene . Ormeloxifene is excreted from the body primarily via feces .


Physical And Chemical Properties Analysis

Ormeloxifene has a density of 1.1±0.1 g/cm3, a boiling point of 556.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 83.8±3.0 kJ/mol and a flash point of 145.6±27.3 °C .

科学研究应用

  1. 乳腺、头颈部和慢性髓细胞白血病癌症治疗:奥美洛西芬在这些癌症中展现出强大的抗癌活性。它耐受性良好,即使长期使用也没有显著毒性(Gara, Sundram, Chauhan, & Jaggi, 2013)

  2. 前列腺癌治疗:它抑制前列腺癌中上皮间质转化(EMT)过程,从而降低肿瘤发生、迁移和侵袭潜力。这显示了它作为晚期转移性前列腺癌的抗癌药物的潜力(Hafeez et al., 2017)

  3. 胰腺癌治疗:奥美洛西芬的纳米制剂在胰腺癌细胞中显示出优越的抗癌效果,表明了一种新颖的癌症治疗方式(Chauhan et al., 2020)

  4. 卵巢癌治疗:奥美洛西芬有效抑制顺铂耐药性卵巢癌细胞的生长,表明其作为治疗选择的潜力(Maher et al., 2015)

  5. 宫颈癌治疗:奥美洛西芬通过阻止细胞周期和诱导凋亡,在宫颈癌中显示出抗癌特性。奥美洛西芬还抑制了HPV致癌蛋白,表明了它作为宫颈癌的替代治疗方式的潜力(Chauhan et al., 2019)

  6. 慢性髓细胞白血病治疗:奥美洛西芬诱导白血病细胞凋亡并阻止细胞生长,特别是在K562细胞中。它通过ERK的磷酸化作用并在G0-G1期阻止细胞生长,表明了它在慢性髓细胞白血病治疗中的实用性(Pal等,2011)

  7. 头颈部癌症治疗:奥美洛西芬抑制头颈部鳞状细胞癌(HNSCC)细胞的增殖,表明了它作为治疗头颈部鳞状细胞癌的潜力策略(Srivastava et al., 2011)

未来方向

Ormeloxifene has shown potent anti-cancer activities in breast, head and neck, and chronic myeloid leukemia cells . It has been suggested that it may be beneficial in the treatment of breast cancer, osteoporosis, dermatitis, restenosis, endometriosis, and uterine fibroids . Therefore, ormeloxifene is a promising candidate on a fast track for the development or repurposing established drugs as anti-cancer agents for cancer treatment .

属性

IUPAC Name

1-[2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEUAXYWNKYKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860460
Record name 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ormeloxifene

CAS RN

51423-20-2
Record name Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC147956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ormeloxifene
Reactant of Route 2
Reactant of Route 2
Ormeloxifene
Reactant of Route 3
Ormeloxifene
Reactant of Route 4
Reactant of Route 4
Ormeloxifene
Reactant of Route 5
Ormeloxifene
Reactant of Route 6
Reactant of Route 6
Ormeloxifene

Citations

For This Compound
1,130
Citations
R Kumar Gara, V Sundram… - Current medicinal …, 2013 - ingentaconnect.com
… Recently, ormeloxifene has also … , ormeloxifene can be developed as a potent therapeutic anti-cancer agent [1, 4-9]. This review summarizes recent findings on the role of ormeloxifene …
Number of citations: 37 www.ingentaconnect.com
T Pati, K Chanania, S Marandi, J Hansa - Journal of Mid-life Health, 2017 - ncbi.nlm.nih.gov
… ormeloxifene is trans-7-methoxy-2, 2-dimethyl-3-phenyl-4 (4-(2-pyrrolidinoethoxy) phenyl (-chromanhydrochloride).[9] Ormeloxifene … study is that the ormeloxifene will effectively reduce …
Number of citations: 12 www.ncbi.nlm.nih.gov
A Kriplani, V Kulshrestha… - Journal of Obstetrics and …, 2009 - Wiley Online Library
Objective: To assess the efficacy and safety of ormeloxifene (centchroman) in the medical management of menorrhagia. Methods: Forty‐two women with menorrhagia were recruited for …
Number of citations: 62 obgyn.onlinelibrary.wiley.com
S Khan, MC Ebeling, N Chauhan, PA Thompson… - Cancer research, 2015 - AACR
… Xenograft tumors treated with ormeloxifene in combination with gemcitabine restored … ormeloxifene treatment alone or in combination with gemcitabine. We propose that ormeloxifene …
Number of citations: 78 aacrjournals.org
BB Hafeez, A Ganju, M Sikander, VK Kashyap… - Molecular cancer …, 2017 - AACR
… Ormeloxifene is a clinically approved selective estrogen receptor … of ormeloxifene on prostate cancer and elucidate a novel molecular mechanism of its anticancer activity. Ormeloxifene …
Number of citations: 51 aacrjournals.org
S Kumar, R Rai, GG Agarwal, V Dwivedi… - Natl Med J …, 2013 - surgeoninlucknow.com
… We studied the efficacy of ormeloxifene in women with pain and … drug ormeloxifene group and 76 in the placebo group (Fig. 1). The mean (SD) age of those enrolled in the ormeloxifene …
Number of citations: 36 surgeoninlucknow.com
N Chauhan, DM Maher, BB Hafeez… - International journal …, 2019 - Taylor & Francis
… Citation25,Citation54 Therefore, in this study, we focused on a PLGA-based ormeloxifene nanoformulation for tissue-specific delivery of the drug in cervical cancer. Ormeloxifene is an …
Number of citations: 17 www.tandfonline.com
DM Maher, S Khan, JL Nordquist, MC Ebeling… - Cancer letters, 2015 - Elsevier
… responded to the ormeloxifene therapy and the response to ormeloxifene treatment was more … This study shows the potential of ormeloxifene as a therapeutic agent for ovarian cancer. …
Number of citations: 28 www.sciencedirect.com
S Khan, N Chauhan, MM Yallapu, MC Ebeling… - Biomaterials, 2015 - Elsevier
… Interestingly, ormeloxifene induces significant tumor growth … All these studies indicate that ormeloxifene is an excellent … This complexity suggests that an efficient delivery of ormeloxifene …
Number of citations: 49 www.sciencedirect.com
A Makker, I Tandon, MM Goel, M Singh, MM Singh - Fertility and sterility, 2009 - Elsevier
… in women using ormeloxifene, suggesting that ormeloxifene-… was observed in women using ormeloxifene indicates that the … action of ormeloxifene, and that ormeloxifene appears to …
Number of citations: 61 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。